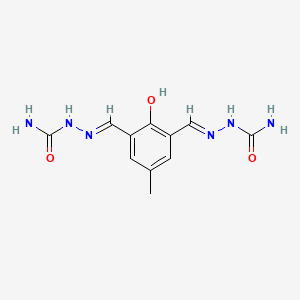
2-hydroxy-5-methylisophthalaldehyde disemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-methylisophthalaldehyde disemicarbazone (HMI-1) is a metal chelator that has been extensively studied for its potential therapeutic applications. HMI-1 is a semicarbazone derivative of isophthalaldehyde, which is a common building block for the synthesis of various organic compounds. HMI-1 has been shown to possess potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as iron and copper, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. In addition, 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to possess antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in laboratory experiments is its potent anticancer and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and microbial growth. However, one limitation of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is its potential toxicity, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2-hydroxy-5-methylisophthalaldehyde disemicarbazone. One area of interest is the development of new derivatives of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone that possess improved anticancer and antimicrobial activity. Another area of interest is the study of the mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone, which may lead to the development of new drugs that target cancer and microbial growth. Finally, the use of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Métodos De Síntesis
2-hydroxy-5-methylisophthalaldehyde disemicarbazone can be synthesized by the reaction of 2-hydroxy-5-methylisophthalaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to possess antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.
Propiedades
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYWORSIVRBJK-VHUAAIQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)O)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)O)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]dihydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


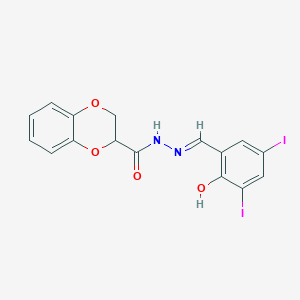

![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
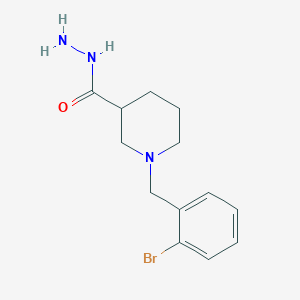
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
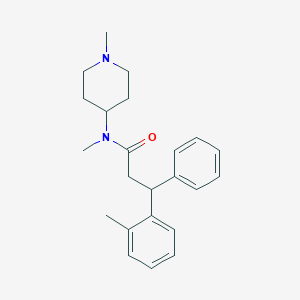
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)

![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
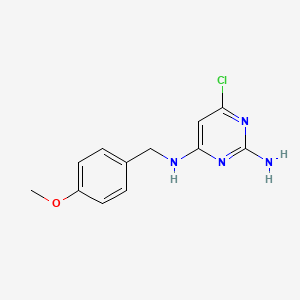
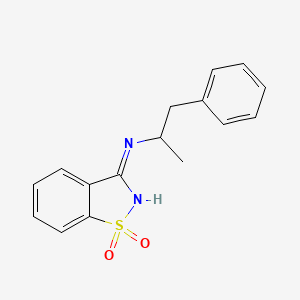
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)